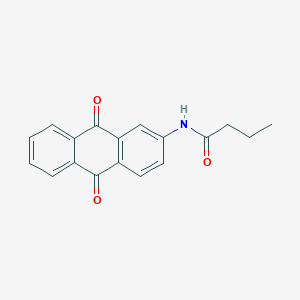

N-(9,10-dioxoanthracen-2-yl)butanamide

Description

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-5-16(20)19-11-8-9-14-15(10-11)18(22)13-7-4-3-6-12(13)17(14)21/h3-4,6-10H,2,5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGXUXQRPXUWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387525 | |

| Record name | N-(9,10-dioxoanthracen-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6246-90-8 | |

| Record name | N-(9,10-dioxoanthracen-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxoanthracen-2-yl)butanamide typically involves the reaction of 9,10-anthraquinone with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxoanthracen-2-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be employed to convert the ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenediol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(9,10-dioxoanthracen-2-yl)butanamide has been studied for its potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific signaling pathways that are crucial for tumor growth and metastasis. For instance, compounds derived from anthracene derivatives have shown promise in modulating oxidative stress and influencing cellular signaling pathways related to cancer cell survival and proliferation .

Antioxidant Activity

The compound exhibits antioxidant properties, which can protect cells from oxidative damage. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumorigenesis. By scavenging reactive oxygen species (ROS), this compound may enhance the efficacy of existing therapeutic agents and reduce side effects associated with oxidative stress.

Drug Development

Research into the synthesis of hybrid compounds that include this compound has led to the development of novel drugs with improved pharmacological profiles. These hybrids often combine the beneficial properties of anthracene derivatives with other pharmacophores, enhancing their therapeutic potential against various diseases .

Materials Science

Dye Applications

this compound and its derivatives are explored for their applications in dyeing processes due to their vibrant colors and stability. The compound's ability to absorb light at specific wavelengths makes it suitable for use in textiles and coatings, providing both aesthetic and functional properties.

Photovoltaic Devices

The unique electronic properties of anthracene derivatives make them candidates for use in organic photovoltaic devices. Their ability to facilitate charge transfer and light absorption can enhance the efficiency of solar cells. Research is ongoing to optimize these compounds for better performance in energy conversion technologies.

Environmental Science

Pollutant Degradation

this compound has been investigated for its role in the degradation of environmental pollutants. Its chemical reactivity allows it to participate in reactions that break down harmful substances in the environment, potentially leading to applications in environmental remediation strategies .

Bioremediation

In bioremediation efforts, compounds like this compound can be utilized to enhance microbial degradation processes. By serving as electron donors or acceptors, these compounds can stimulate microbial activity that leads to the breakdown of toxic pollutants .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the compound's effect on cancer cell lines | Showed significant inhibition of cell proliferation at certain concentrations |

| Hybrid Drug Development | Synthesis of new drug candidates combining this compound with other pharmacophores | Enhanced efficacy against resistant cancer strains |

| Environmental Remediation | Application in degrading organic pollutants | Demonstrated effective breakdown of specific contaminants under laboratory conditions |

Mechanism of Action

The mechanism by which N-(9,10-dioxoanthracen-2-yl)butanamide exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can intercalate with DNA, disrupting the normal function of the genetic material and potentially leading to cell death. This property is particularly useful in the development of anticancer drugs. The compound may also interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Structural Comparisons

The structural variations among anthraquinone amide derivatives primarily involve:

- Substituent position: Anthraquinone derivatives functionalized at the 1- or 2-position (e.g., N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide vs. N-(9,10-dioxoanthracen-2-yl)cinnamamide ). The 2-position is often preferred for enhanced electronic conjugation and steric accessibility.

- Side-chain chemistry : The nature of the amide substituent (e.g., butanamide, benzamide, indole-carboxamide, or sulfonamide) dictates polarity, hydrogen-bonding capacity, and pharmacological interactions.

Table 1: Structural and Molecular Properties of Selected Anthraquinone Derivatives

*Calculated based on formula; †Estimated from indole-carboxamide structure.

Enzyme Inhibition

- Glyoxalase-I (Glo-I) inhibition : N-(9,10-dioxoanthracen-2-yl)cinnamamide and its derivatives exhibit inhibitory activity against rhGlo-I, with IC₅₀ values in the micromolar range. The α,β-unsaturated cinnamamide moiety likely acts as a Michael acceptor, enabling covalent interaction with the enzyme’s active site .

- Lipid-lowering activity : DDMI2C significantly reduces plasma triglycerides (33–53%) and cholesterol in hyperlipidemic rats, attributed to its indole-carboxamide group enhancing hydrophobic interactions with lipid-regulating enzymes .

Chelation and Catalysis

- Metal-catalyzed C–H functionalization : N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide serves as a bidentate directing group in palladium-catalyzed reactions. The methylbenzamide group provides optimal steric and electronic profiles for chelation .

Solubility and Pharmacokinetics

- Polarity trends: Butanamide and acetate esters (e.g., 2-acetoxy-anthraquinone ) exhibit higher solubility in polar solvents compared to benzamide or indole derivatives.

- ADMET properties: Anthraquinone amides generally show moderate oral bioavailability due to high molecular weight and planar aromaticity, but substituents like methoxy groups (e.g., in DDMI2C) improve membrane permeability .

Key Research Findings

Substituent length and activity : Longer aliphatic chains (e.g., butanamide vs. acetamide) may enhance solubility but reduce enzymatic binding affinity due to increased flexibility .

Electron-withdrawing groups : Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in sulfonamide analogs ) show improved metabolic stability but may increase toxicity.

Positional isomerism : 2-substituted derivatives generally outperform 1-substituted analogs in biological assays, likely due to better alignment with target binding pockets .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(9,10-dioxoanthracen-2-yl)butanamide, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves functionalizing anthraquinone derivatives. A common approach includes:

- Anthracene Oxidation : Starting with 9,10-dihydroanthracene, oxidation (e.g., using K₂Cr₂O₇/H₂SO₄) forms the 9,10-dioxoanthracene core .

- Amide Coupling : Reacting 2-aminoanthraquinone with butanoyl chloride in dichloromethane (DCM) under reflux, catalyzed by DMF, yields the target compound .

Optimization : Adjusting stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) and using anhydrous conditions improve yields to ~75%. Purity is enhanced via recrystallization (ethanol/water) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- HPLC-MS : Confirms molecular weight (exact mass: 337.09 g/mol) and purity (>95%) .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows δ 8.2–8.5 ppm (anthraquinone aromatic protons) and δ 2.3–2.5 ppm (butanamide CH₂ groups) .

- FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch, anthraquinone) and 1650 cm⁻¹ (amide C=O) .

Intermediate: How can researchers evaluate the biological activity of this compound, particularly in antimicrobial or anticancer studies?

Answer:

Standard assays include:

- Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer Assays : MTT viability tests on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls like doxorubicin .

- Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation via DCFH-DA .

Advanced: How can structural modifications resolve contradictions in reported pharmacological data (e.g., varying antioxidant efficacy)?

Answer:

- Substituent Analysis : Introducing electron-withdrawing groups (e.g., -F) at the phenylacetamide moiety enhances antioxidant activity (DPPH assay, IC₅₀ reduced by 30% vs. unmodified analogs) .

- Comparative SAR : Thiomethyl substituents improve antiplatelet activity (IC₅₀ 12 µM) compared to methoxy groups (IC₅₀ 45 µM) in ADP-induced aggregation models .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Docking Studies (AutoDock Vina) : Simulate binding to cyclooxygenase-2 (COX-2) or tubulin, identifying key residues (e.g., Arg120 in COX-2) for hydrogen bonding .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

Advanced: How does the electron-deficient anthraquinone core influence electrophilic reactivity in synthetic applications?

Answer:

The dioxo groups increase electrophilicity, enabling:

- Nucleophilic Aromatic Substitution : Reaction with amines (e.g., aniline) at the 2-position in DMF at 80°C .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives for material science .

Advanced: What role does this compound play in developing organic semiconductors or sensors?

Answer:

- Semiconductor Applications : Planar anthraquinone core facilitates π-π stacking, enhancing charge mobility (hole mobility ~0.1 cm²/V·s in OFETs) .

- Sensor Design : Functionalization with sulfonamide groups enables selective detection of metal ions (e.g., Cu²⁺ via fluorescence quenching) .

Intermediate: What challenges arise in reproducing synthetic protocols, and how can they be mitigated?

Answer:

- Oxidation Byproducts : Over-oxidation during anthraquinone synthesis is minimized using controlled NaNO₂/H₂SO₄ .

- Amide Hydrolysis : Anhydrous DCM and inert atmosphere (N₂) prevent hydrolysis of the butanamide group .

Basic: How is the compound’s oxidative stability assessed under experimental conditions?

Answer:

- Accelerated Stability Testing : Incubation at 40°C/75% RH for 4 weeks, with HPLC tracking degradation (<5% indicates stability) .

- ROS Scavenging Assays : Competitive inhibition of lipid peroxidation (TBARS assay) in rat liver microsomes .

Advanced: What industrial-scale purification methods ensure high purity for research applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.